molecular formula C5H4INO2S B15296771 Methyl 5-iodo-1,3-thiazole-2-carboxylate

Methyl 5-iodo-1,3-thiazole-2-carboxylate

Cat. No.: B15296771
M. Wt: 269.06 g/mol
InChI Key: GKSWMCADSGRTJP-UHFFFAOYSA-N
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Description

Methyl 5-iodo-1,3-thiazole-2-carboxylate is a heterocyclic compound that contains iodine, sulfur, and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-iodo-1,3-thiazole-2-carboxylate typically involves the iodination of a thiazole precursor. One common method includes the reaction of 1,3-thiazole-2-carboxylate with iodine in the presence of a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and minimizing waste .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-iodo-1,3-thiazole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), and bases (e.g., sodium hydroxide).

    Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., dichloromethane).

    Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., tetrahydrofuran).

Major Products:

    Substitution: Various substituted thiazole derivatives.

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidines.

Mechanism of Action

Comparison with Similar Compounds

Methyl 5-iodo-1,3-thiazole-2-carboxylate can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to the presence of the iodine atom, which enhances its reactivity and potential for diverse chemical transformations. This makes it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C5H4INO2S

Molecular Weight

269.06 g/mol

IUPAC Name

methyl 5-iodo-1,3-thiazole-2-carboxylate

InChI

InChI=1S/C5H4INO2S/c1-9-5(8)4-7-2-3(6)10-4/h2H,1H3

InChI Key

GKSWMCADSGRTJP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC=C(S1)I

Origin of Product

United States

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